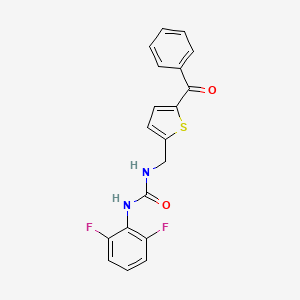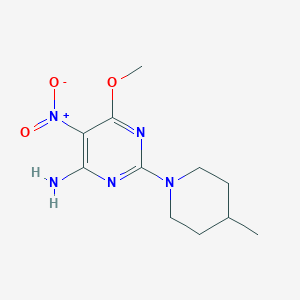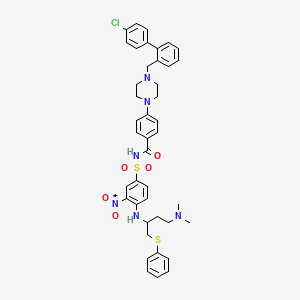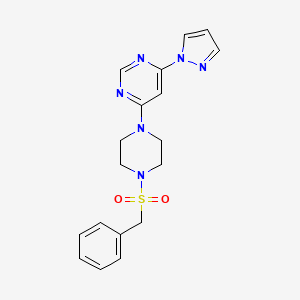![molecular formula C16H20N4O3S B2820500 4-amino-N5-[(4-methoxyphenyl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide CAS No. 1286702-17-7](/img/structure/B2820500.png)
4-amino-N5-[(4-methoxyphenyl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N5-[(4-methoxyphenyl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features an isothiazole ring, which is known for its diverse biological activities and chemical reactivity.
Méthodes De Préparation
The synthesis of 4-amino-N5-[(4-methoxyphenyl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Isothiazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Amino and Isopropyl Groups: Amination and alkylation reactions are employed to introduce the amino and isopropyl groups at specific positions on the isothiazole ring.
Attachment of the 4-Methoxybenzyl Group: This step involves the use of benzylation reactions to attach the 4-methoxybenzyl group to the isothiazole ring.
Formation of Dicarboxamide: The final step involves the formation of the dicarboxamide functionality through amidation reactions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
4-amino-N5-[(4-methoxyphenyl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The dicarboxamide functionality can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound can be investigated for its potential therapeutic effects and mechanisms of action in treating various diseases.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mécanisme D'action
The mechanism of action of 4-amino-N5-[(4-methoxyphenyl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
4-amino-N5-[(4-methoxyphenyl)methyl]-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide can be compared with other similar compounds, such as:
4-amino-N~3~-isopropyl-N~5~-(pyridin-4-ylmethyl)isothiazole-3,5-dicarboxamide: This compound features a pyridin-4-ylmethyl group instead of the 4-methoxybenzyl group, which may result in different biological activities and chemical reactivity.
4-amino-N~3~-isopropyl-N~5~-[4-(methylthio)benzyl]isothiazole-3,5-dicarboxamide:
The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
4-amino-5-N-[(4-methoxyphenyl)methyl]-3-N-propan-2-yl-1,2-thiazole-3,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-9(2)19-15(21)13-12(17)14(24-20-13)16(22)18-8-10-4-6-11(23-3)7-5-10/h4-7,9H,8,17H2,1-3H3,(H,18,22)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZPOPOPKPACPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2'-piperidine]-8-carboxylate](/img/structure/B2820419.png)




![5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2820426.png)
![{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine dihydrochloride](/img/structure/B2820427.png)
![[2-(2-Pyridinylthio)ethyl]amine dihydrochloride](/img/structure/B2820428.png)
![2-(4-fluorophenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide](/img/structure/B2820429.png)
![3-BENZAMIDO-N-[5-(PENTAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE](/img/structure/B2820431.png)
![3-{[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine](/img/structure/B2820433.png)
![3-[4-(2,6-dimethylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2820434.png)
![2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine trihydrochloride](/img/structure/B2820439.png)

